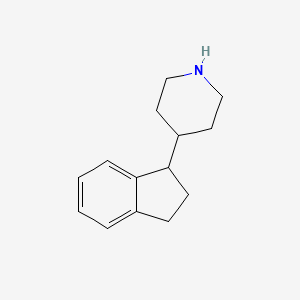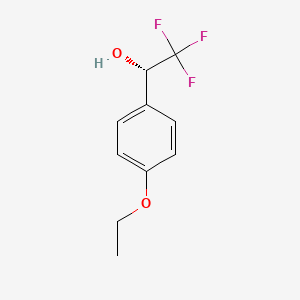
(S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethoxyphenyl group and a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of precursor compounds. One common method involves the reduction of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone using triethylsilane in the presence of boron trifluoride etherate in a mixture of dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Scientific Research Applications
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The ethoxyphenyl group and trifluoroethanol moiety can interact with enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)hydroxymethyl]phenyl]-D-glucitol: This compound shares a similar ethoxyphenyl group but differs in its overall structure and functional groups.
(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol: Another related compound with a similar core structure but different substituents.
Uniqueness
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoroethanol moiety, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m0/s1 |
InChI Key |
DXDZDJCNLJXFQC-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](C(F)(F)F)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


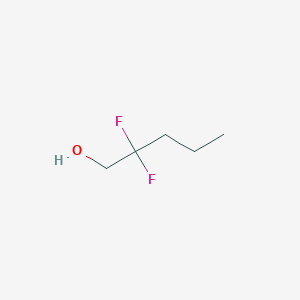
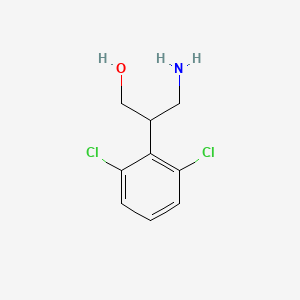


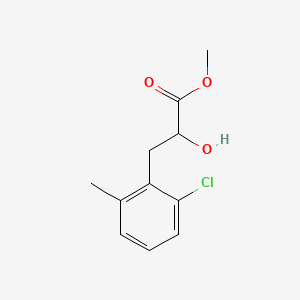

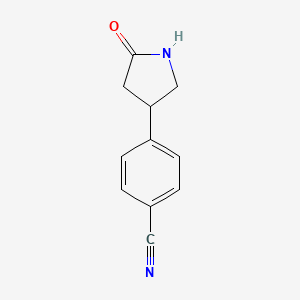
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
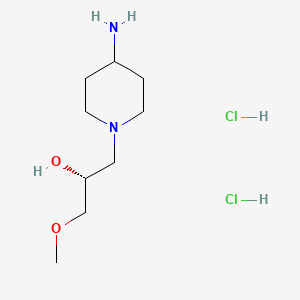
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)
![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)

